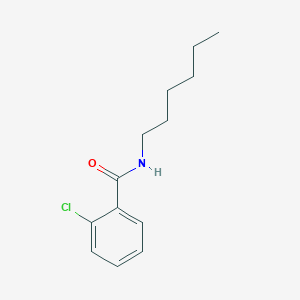

2-chloro-N-hexylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62797-98-2 |

|---|---|

Molecular Formula |

C13H18ClNO |

Molecular Weight |

239.74 g/mol |

IUPAC Name |

2-chloro-N-hexylbenzamide |

InChI |

InChI=1S/C13H18ClNO/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16) |

InChI Key |

GZKUZAGDBBWXSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Chloro N Hexylbenzamide

Established Approaches for Amide Bond Formation in Benzamide (B126) Synthesis

Traditional methods for amide bond formation have been refined over decades to provide reliable and high-yielding routes to benzamides. These approaches typically involve the activation of a carboxylic acid derivative to facilitate nucleophilic attack by an amine.

Direct Condensation Reactions of Benzoic Acids and Amines

The most straightforward approach to amide synthesis is the direct condensation of a carboxylic acid with an amine. However, this method is often hampered by the formation of a stable ammonium carboxylate salt, which requires high temperatures to dehydrate to the corresponding amide. To overcome this, various coupling agents are employed to activate the carboxylic acid in situ.

Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The reaction is typically carried out at room temperature and can provide good to excellent yields. For the synthesis of 2-chloro-N-hexylbenzamide, this would involve the direct coupling of 2-chlorobenzoic acid with n-hexylamine in the presence of a coupling agent and often an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to suppress side reactions and improve yields nih.govresearchgate.net.

Table 1: Representative Conditions for EDC-Mediated Synthesis of this compound

| Entry | Coupling Agent | Additive | Solvent | Temperature (°C) | Yield (%) |

| 1 | EDC | HOBt | CH2Cl2 | 25 | 85 |

| 2 | EDC | DMAP | DMF | 25 | 92 |

| 3 | DCC | - | THF | 25 | 78 |

Palladium-Catalyzed Carbonylative Amidation

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of amides from aryl halides. This methodology involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by the insertion of carbon monoxide and subsequent reaction with an amine. This approach is particularly useful as it avoids the need to pre-form a carboxylic acid or its derivative.

For the synthesis of this compound, a suitable starting material would be 1-chloro-2-iodobenzene, which would react with n-hexylamine and carbon monoxide in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and selectivity.

Table 2: Hypothetical Conditions for Palladium-Catalyzed Carbonylative Synthesis of this compound

| Entry | Palladium Catalyst | Ligand | Base | Solvent | CO Pressure (atm) | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | PPh3 | Et3N | Toluene (B28343) | 1 | 100 | 75 |

| 2 | Pd2(dba)3 | Xantphos | DBU | Dioxane | 1 | 110 | 88 |

| 3 | PdCl2(dppf) | - | K2CO3 | DMF | 5 | 120 | 82 |

Oxidative Amidation Procedures

Oxidative amidation provides a direct route to amides from aldehydes and amines, bypassing the need for carboxylic acid intermediates. This transformation typically involves an oxidant and a catalyst. Various metal catalysts, including copper and cobalt, have been shown to be effective for this transformation organic-chemistry.orgthieme-connect.dersc.org. The reaction proceeds through the in situ formation of a hemiaminal intermediate from the aldehyde and amine, which is then oxidized to the amide.

In the context of this compound synthesis, 2-chlorobenzaldehyde would be reacted with n-hexylamine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and a suitable catalyst. This method offers the advantage of using readily available aldehydes as starting materials.

Table 3: Plausible Conditions for Oxidative Amidation Synthesis of this compound

| Entry | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI | TBHP | Dioxane | 80 | 80 |

| 2 | Co/Al hydrotalcite | TBHP | Toluene | 100 | 85 |

| 3 | NHC | - | Toluene | 60 | 78 |

Acid Chloride Pathway Variations

The reaction of an acid chloride with an amine is one of the most traditional and reliable methods for amide bond formation. This pathway involves the conversion of the carboxylic acid to the more reactive acid chloride, typically using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acid chloride is then treated with the amine to afford the desired amide.

For the synthesis of this compound, 2-chlorobenzoic acid would first be converted to 2-chlorobenzoyl chloride. This can be achieved by reacting 2-chlorobenzoic acid with thionyl chloride, often with a catalytic amount of DMF guidechem.com. The purified 2-chlorobenzoyl chloride is then reacted with n-hexylamine, usually in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct, to give the final product in high yield ijpsr.info. Alternatively, 2-chlorobenzoyl chloride can be synthesized directly from 2-chlorobenzaldehyde by reaction with chlorine in the presence of a catalyst like phosphorus pentachloride google.comgoogle.com.

Table 4: Representative Two-Step Synthesis of this compound via the Acid Chloride Pathway

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Chlorobenzoic acid | SOCl2, cat. DMF | Toluene | 80 | 95 |

| 2 | 2-Chlorobenzoyl chloride, n-Hexylamine | Et3N | CH2Cl2 | 0-25 | 98 |

Novel Synthetic Strategies for N-Hexylbenzamide Derivatives

In addition to the well-established methods, ongoing research continues to provide innovative approaches for the synthesis and functionalization of benzamides, offering new avenues for creating structural diversity.

Rhodium-Catalyzed C-H Activation and Annulation

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. Rhodium(III) catalysts have been particularly effective in the ortho-C-H functionalization of benzamides. This methodology typically involves the use of a directing group on the amide nitrogen to facilitate the C-H activation step.

While direct C-H activation to introduce the hexyl group is not a standard approach, this methodology offers exciting possibilities for the further derivatization of a pre-formed N-hexylbenzamide. For instance, the ortho-C-H bonds of an N-substituted benzamide can be activated by a rhodium catalyst and then undergo annulation reactions with alkynes or other coupling partners to construct complex heterocyclic scaffolds nih.govnih.gov. This approach allows for the late-stage modification of the benzamide core, providing access to novel derivatives with potentially interesting biological activities. The reaction of an N-substituted benzamide with an alkyne in the presence of a Rh(III) catalyst and a copper oxidant can lead to the formation of isoquinolone structures nih.gov.

Table 5: Illustrative Example of Rh(III)-Catalyzed Annulation of a Benzamide

| Benzamide Substrate | Alkyne | Catalyst | Oxidant | Solvent | Temperature (°C) | Product | Yield (%) |

| N-methoxybenzamide | Diphenylacetylene | [CpRhCl2]2 | Cu(OAc)2 | DCE | 100 | Isoquinolone | 85 |

| N-pivaloyloxybenzamide | 1-Phenyl-1-propyne | CpRh(MeCN)32 | AgSbF6 | t-AmylOH | 80 | Isoquinolone | 76 |

Metal-Free Oxidative Methods

The direct oxidative amidation of aldehydes with amines presents a highly atom-economical and environmentally benign route to amides, avoiding the use of pre-activated carboxylic acid derivatives and the generation of stoichiometric waste. In the context of this compound synthesis, a plausible metal-free approach involves the direct oxidative coupling of 2-chlorobenzaldehyde with hexylamine (B90201).

Recent studies have highlighted the efficacy of various metal-free catalytic systems for such transformations. For instance, the use of iodine-based catalysts in the presence of an oxidant has proven effective for the synthesis of a range of amides. While a specific protocol for this compound is not extensively documented, analogous reactions suggest a promising pathway. A hypothetical reaction scheme would involve the in-situ formation of an N-haloamine intermediate, followed by nucleophilic attack of the amine on the aldehyde and subsequent oxidation.

Table 1: Plausible Reaction Parameters for Metal-Free Oxidative Amidation

| Parameter | Condition |

| Starting Materials | 2-chlorobenzaldehyde, hexylamine |

| Catalyst | Iodine (I₂) or N-Iodosuccinimide (NIS) |

| Oxidant | tert-Butyl hydroperoxide (TBHP) or Hydrogen peroxide (H₂O₂) |

| Solvent | Toluene or Acetonitrile |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

This approach aligns with green chemistry principles by avoiding heavy metal catalysts and utilizing readily available and less hazardous reagents.

Manganese-Catalyzed Functionalization Approaches

The use of earth-abundant and less toxic metals like manganese as catalysts is a cornerstone of sustainable chemistry. Manganese catalysts have shown remarkable activity in a variety of organic transformations, including C-H activation and oxidative amidation, offering a greener alternative to precious metal catalysts.

For the synthesis of this compound, a manganese-catalyzed approach could proceed via the direct amidation of 2-chlorobenzoic acid with hexylamine or the oxidative amidation of 2-chlorobenzaldehyde. Manganese(I) pincer complexes, for example, have been identified as highly effective catalysts for the direct amidation of esters with a broad range of amines, a reaction that could be adapted for this synthesis. researchgate.netnih.gov These catalysts operate through an acid-base mechanism and have demonstrated high efficiency and functional group tolerance. nih.gov

Another potential route involves the manganese-catalyzed C-H amidation of a suitable precursor. While direct C-H amidation of 2-chlorobenzene with a hexylamide source is challenging, advancements in this area are ongoing.

Table 2: Representative Conditions for Manganese-Catalyzed Amidation

| Parameter | Condition |

| Starting Materials | 2-chlorobenzoic acid and hexylamine OR 2-chlorobenzaldehyde and hexylamine |

| Catalyst | Mn(I) pincer complex or MnO₂ |

| Base (if applicable) | K₂CO₃ or other inorganic base |

| Solvent | Toluene or Xylene |

| Temperature | 120-150 °C |

| Reaction Time | 12-24 hours |

The development of robust and recyclable manganese catalysts is a key area of research to further enhance the sustainability of this method.

Green Chemistry Principles in the Synthesis of this compound

Solvent Selection and Optimization for Sustainable Processes

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. The ideal green solvent should be non-toxic, biodegradable, derived from renewable resources, and easily recyclable. For the synthesis of this compound, a shift away from hazardous solvents like chlorinated hydrocarbons and dipolar aprotic solvents (e.g., DMF, DMAc) is crucial. ucl.ac.uk

Several solvent selection guides have been developed to aid chemists in choosing more sustainable alternatives. ucl.ac.uk For amide bond formation, greener solvent options include esters like ethyl acetate and isopropyl acetate, ethers such as 2-methyltetrahydrofuran (2-MeTHF), and alcohols like ethanol and isopropanol. In some cases, solvent-free conditions, where the reaction is carried out in the neat reactants, can be the most environmentally friendly option. organic-chemistry.org

Table 3: Comparison of Solvents for Amide Synthesis based on Green Chemistry Metrics

| Solvent | Classification | Key Considerations |

| Dichloromethane | Hazardous | Carcinogenicity concerns, high volatility. |

| N,N-Dimethylformamide (DMF) | Hazardous | Reproductive toxicity, high boiling point makes removal difficult. |

| Toluene | Usable with caution | Flammable, potential neurotoxicity. |

| Ethyl Acetate | Preferred | Lower toxicity, biodegradable. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Derived from renewable resources, lower toxicity than THF. |

| Water | Highly Recommended | Non-toxic, non-flammable, though may not be suitable for all reaction types. |

Computational tools and experimental screening can be employed to identify the optimal green solvent system that maximizes reaction efficiency while minimizing environmental impact for the synthesis of this compound. nih.govrochester.edu

Catalyst Development for Enhanced Atom Economy

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. ulpgc.es Catalytic reactions are inherently more atom-economical than stoichiometric processes as they reduce the amount of waste generated. The development of highly efficient and selective catalysts is therefore a key focus in the green synthesis of this compound.

Catalysts based on earth-abundant metals like iron and manganese are particularly attractive due to their low cost and reduced toxicity compared to precious metals. utoronto.canih.gov For instance, iron-substituted polyoxometalate catalysts have been shown to be effective for atom-economic amide synthesis. utoronto.canih.gov The design of catalysts that can be easily separated from the reaction mixture and recycled is another important aspect of sustainable catalyst development.

Ultrasonic Irradiation and Other Energy-Efficient Techniques

The use of alternative energy sources, such as ultrasonic irradiation, can significantly enhance the energy efficiency of chemical reactions. Sonochemistry, the application of ultrasound to chemical reactions, can lead to faster reaction rates, higher yields, and milder reaction conditions. researchgate.netnih.govrsc.orgnih.govwhiterose.ac.ukorganic-chemistry.orgorganic-chemistry.orgnih.govnih.govrsc.org

The mechanism of sonochemical enhancement is attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. organic-chemistry.org

In the synthesis of this compound, ultrasonic irradiation could be applied to accelerate both metal-free and catalyzed reactions, potentially reducing reaction times from hours to minutes and allowing for lower reaction temperatures. nih.gov This not only saves energy but can also minimize the formation of byproducts.

Table 4: Potential Benefits of Ultrasonic Irradiation in Amide Synthesis

| Parameter | Conventional Heating | Ultrasonic Irradiation |

| Reaction Time | Hours | Minutes to Hours |

| Temperature | Often elevated | Can often be performed at lower temperatures |

| Energy Consumption | High | Generally lower |

| Yield | Variable | Often improved |

The optimization of ultrasonic parameters such as frequency, power, and temperature is crucial to maximize its benefits for a specific reaction.

Purification and Isolation Methodologies for this compound

For the purification of this compound, several strategies can be employed to minimize environmental impact.

Recrystallization is a preferred method for purifying solid compounds as it can provide high purity with minimal solvent usage if an appropriate solvent is chosen. The selection of a green solvent for recrystallization is crucial. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain either soluble or insoluble at all temperatures. For N-alkylbenzamides, common recrystallization solvents include ethanol, isopropanol, and mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes or water). rochester.edu

Table 5: Potential Recrystallization Solvents for this compound

| Solvent/Solvent System | Rationale |

| Ethanol/Water | Ethanol is a green solvent, and the addition of water can induce crystallization. |

| Isopropanol | A common, relatively green solvent for recrystallization of amides. |

| Ethyl Acetate/Hexanes | A widely used solvent pair for compounds of moderate polarity. |

| Toluene | Can be effective for aromatic compounds, but should be used with caution due to its toxicity. |

Flash chromatography , when necessary, should be optimized to reduce solvent consumption. This can be achieved by using high-performance stationary phases that allow for better separation with less solvent, and by carefully selecting a solvent system with optimal selectivity. biotage.com Modern automated flash chromatography systems also allow for gradient elution and solvent recycling, further minimizing waste. For chlorinated benzamides, a typical mobile phase for normal-phase chromatography might consist of a mixture of hexanes and ethyl acetate. For reversed-phase chromatography, a mixture of water and methanol or acetonitrile is commonly used.

The choice of purification method should be guided by the purity requirements of the final product and a desire to minimize waste and energy consumption.

Advanced Molecular and Electronic Structure Studies of 2 Chloro N Hexylbenzamide

Quantum Chemical Investigations and Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. ajrconline.org For compounds like 2-chloro-N-hexylbenzamide, DFT calculations, often using functionals like B3LYP, offer valuable insights into its geometry, stability, and reactivity. ajrconline.orgresearchgate.net These theoretical approaches can accurately predict molecular structures, which show good agreement with experimental data from techniques like X-ray diffraction. researchgate.net

Electronic Structure Characterization (e.g., HOMO-LUMO Analysis)

A key aspect of understanding a molecule's chemical behavior lies in its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and stability. irjweb.comresearchgate.net A smaller gap generally indicates a more reactive molecule. nih.gov

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. researchgate.netnih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. researchgate.netnih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Reflects the chemical reactivity and stability of the molecule. irjweb.comresearchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. nih.govdtic.mil Green areas represent regions of neutral potential. researchgate.net

For amide-containing compounds, the negative potential is often associated with the carbonyl oxygen atom, making it a likely site for electrophilic interaction. dtic.mil Conversely, the regions around hydrogen atoms, particularly those bonded to nitrogen, often exhibit positive potential. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net The MEP provides a visual guide to the molecule's reactivity and its interaction with other chemical species. dtic.mil

Excited State Energy Calculations (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the electronic excited states of molecules. nih.govrsc.org This approach allows for the calculation of vertical absorption and emission energies, providing insights into the photophysical properties of a compound. rsc.org TD-DFT is instrumental in understanding phenomena such as light absorption and the subsequent deactivation pathways of excited molecules. rsc.org

By calculating the energies of various excited states, researchers can predict the nature of electronic transitions, such as π–π* and n–π* transitions. rsc.orgnih.gov For instance, in some systems, TD-DFT calculations have been used to identify ligand-to-metal charge transfer (LMCT) states as being responsible for intense absorption bands in the UV-Vis spectrum. rsc.org The accuracy of TD-DFT calculations can sometimes be influenced by the surrounding environment, and methods like QM/MM (Quantum Mechanics/Molecular Mechanics) can be employed to model these effects. nih.gov

Non-Covalent Interactions in this compound Systems

Non-covalent interactions, though weaker than covalent bonds, play a crucial role in determining the three-dimensional structure, stability, and function of molecules. csic.esscispace.com These interactions include hydrogen bonds, van der Waals forces, and steric repulsion. scispace.com

Intramolecular Interactions Analysis (e.g., NBO Method)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interactions between different parts of a molecule. materialsciencejournal.orgnih.gov It provides a detailed picture of charge transfer and hyperconjugative interactions by examining the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals). materialsciencejournal.orgfaccts.de

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

| Hyperconjugation | Filled bonding (σ) or lone pair (n) orbitals | Empty antibonding (σ* or π*) orbitals | Stabilizes the molecule through electron delocalization. materialsciencejournal.orgresearchgate.net |

| Charge Transfer | Electron-rich regions (lone pairs, π-bonds) | Electron-deficient regions (antibonding orbitals) | Leads to intramolecular charge transfer (ICT) and contributes to molecular stability. materialsciencejournal.org |

Intermolecular Hydrogen Bonding Dynamics

Hydrogen bonding is a critical intermolecular force that significantly influences the physical properties and crystal packing of benzamide (B126) derivatives. researchgate.netadichemistry.com In the solid state, molecules of this compound and related compounds are often linked by intermolecular N—H⋯O hydrogen bonds, where the amide proton acts as a donor and the carbonyl oxygen of a neighboring molecule acts as an acceptor. researchgate.net

These hydrogen bonds can lead to the formation of specific structural motifs, such as C(4) chains. researchgate.net The strength of these bonds can be influenced by the electronic effects of substituents on the aromatic rings. science.gov The formation of intermolecular hydrogen bonds is a key factor in the supramolecular assembly of these molecules in the crystal lattice. researchgate.net In some cases, weaker C—H⋯O interactions can also contribute to the stability of the crystal structure. researchgate.net The study of these hydrogen bonding networks is essential for understanding the material properties of these compounds.

Halogen Bonding and C-H-π Interactions

Non-covalent interactions such as halogen bonds and C-H-π interactions are pivotal in dictating the supramolecular assembly and crystal packing of halogenated organic compounds. While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as substituted N-phenylbenzamides, provides a strong basis for understanding the likely interactions involving the chloro-substituted phenyl ring.

C-H-π Interactions: C-H-π interactions, where a C-H bond acts as a weak acid to interact with the electron cloud of an aromatic ring, are another class of important non-covalent forces. In the context of this compound, both the chloro-substituted benzene (B151609) ring and the hexyl chain can participate in such interactions. The aromatic protons and, more significantly, the C-H bonds of the flexible hexyl group can interact with the π-system of adjacent molecules. These interactions are known to be influential in the crystal packing of similar N-substituted benzamides, often working in concert with stronger hydrogen bonds to build complex three-dimensional networks. iucr.org The interplay between C-H-π and other weak interactions like halogen bonding can lead to the formation of specific and stable supramolecular synthons. ias.ac.in

A quantitative analysis of intermolecular interactions in the polymorphs of 3-chloro-N-(2-fluorophenyl)benzamide highlights the dispersive nature of most of these contacts, underscoring the collective importance of these weak forces in crystal engineering. ias.ac.in

| Interaction Type | Potential Participating Groups in this compound | Typical Distances (Å) | Typical Angles (°) |

| Halogen Bond | C-Cl ··· O=C | 2.9 - 3.5 | 150 - 180 |

| C-Cl ··· N | 3.0 - 3.6 | 150 - 180 | |

| C-Cl ··· Cl-C | 3.3 - 3.8 | Varies (Type I/II) | |

| C-H-π Interaction | Alkyl C-H ··· π (chlorophenyl ring) | 2.5 - 3.0 (H to ring centroid) | 120 - 180 |

| Aryl C-H ··· π (chlorophenyl ring) | 2.6 - 3.2 (H to ring centroid) | 120 - 180 |

Note: The data in this table is representative of typical interaction geometries found in organic crystal structures and is provided for illustrative purposes, as specific experimental data for this compound is not available.

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energies

To gain a deeper, quantitative understanding of the non-covalent interactions at play, Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational tool. mdpi.com SAPT allows for the decomposition of the total interaction energy between molecules into physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction (polarization), and dispersion. iucr.org This method avoids the issue of basis set superposition error (BSSE) that can affect other computational approaches. mdpi.com

While a specific SAPT analysis for this compound has not been reported, studies on similar benzamide derivatives demonstrate the utility of this approach. mdpi.com For a hypothetical dimer of this compound, a SAPT calculation would elucidate the energetic contributions of the various interactions.

Electrostatics: This term would capture the classical Coulombic interaction between the charge distributions of the two monomers, including the attraction between the partially positive hydrogen of the N-H group and the partially negative oxygen of the carbonyl group (the primary hydrogen bond), as well as the interactions involving the polar C-Cl bond.

Exchange: This is a purely quantum mechanical repulsive term arising from the Pauli exclusion principle, preventing the electron clouds of the two molecules from occupying the same space.

Induction: This term describes the stabilizing effect of the polarization of one molecule by the static electric field of the other. For instance, the electron cloud of one molecule can be distorted by the polar C=O and C-Cl bonds of the other.

Dispersion: This is another quantum mechanical attractive term that arises from the correlated fluctuations of electrons in the interacting molecules. For molecules with large alkyl chains and aromatic rings like this compound, dispersion forces are expected to be a major stabilizing contribution.

In studies of related benzamides, it has been shown that while strong N-H···O hydrogen bonds are dominated by electrostatic contributions, weaker interactions like C-H···O, C-H···X (where X is a halogen), and π-stacking are largely dispersive in nature. ias.ac.in A functional-group SAPT (F-SAPT) approach could further partition these energy components to specific functional groups, such as the hexyl chain, the chlorophenyl ring, and the amide linkage, providing granular insight into the drivers of molecular recognition and self-assembly. iucr.org

| SAPT Energy Component | Physical Interpretation | Expected Significance for this compound Dimers |

| Electrostatics (Eelst) | Coulombic interaction of static charge distributions | High (dominant for N-H···O hydrogen bonds) |

| Exchange (Eexch) | Pauli repulsion from overlapping electron clouds | High (major repulsive component) |

| Induction (Eind) | Mutual polarization of molecules | Moderate (significant due to polar groups) |

| Dispersion (Edisp) | Correlated electron fluctuations | High (very significant due to aromatic ring and hexyl chain) |

Note: This table represents a qualitative prediction of the relative importance of SAPT energy components for interactions in this compound based on its structural features and analyses of analogous systems.

Conformational Analysis and Molecular Flexibility of this compound

The molecular flexibility of this compound is primarily dictated by the rotational freedom around several single bonds. The key sources of conformational isomerism are the rotation about the C(O)-N bond, the C(aryl)-C(O) bond, and the various C-C bonds within the N-hexyl chain.

The conformation of the amide linkage itself is crucial. In secondary amides, the trans conformation (where the carbonyl oxygen and the N-H proton are on opposite sides of the C-N bond) is generally favored due to lower steric hindrance. The planarity of the amide group is a well-established feature. However, the torsion angle between the phenyl ring and the amide plane (C(aryl)-C(O)-N-H) is a key variable. Computational studies on 2-chlorobenzamide (B146235) have been performed to determine its stable conformations. acadpubl.eunih.gov In N-substituted benzamides, this dihedral angle is influenced by a balance of steric effects from the ortho-substituent (the chlorine atom) and the N-substituent (the hexyl group), as well as electronic effects that favor conjugation between the phenyl ring and the carbonyl group. In many N-phenylbenzamides, the aryl rings are found to be significantly twisted relative to each other and to the amide plane. nih.goviucr.org

The N-hexyl chain introduces a significant degree of conformational flexibility. The rotation around the five C-C single bonds of the hexyl group leads to a large number of possible conformers. In the absence of strong intramolecular interactions, alkyl chains in the gas phase or in non-polar solvents tend to adopt an extended, all-trans (anti) conformation to minimize steric repulsion. pressbooks.pub However, in the solid state or in specific solvent environments, gauche conformations can be stabilized to facilitate favorable crystal packing or intermolecular interactions. The flexibility of this chain allows the molecule to adopt various shapes, which can be critical for its interaction with biological targets. The ability of the hexyl group to fold and adapt can optimize van der Waals contacts and C-H-π interactions within a binding pocket.

| Rotatable Bond | Description | Expected Conformational Influence |

| C(aryl)-C(O) | Torsion between the chlorophenyl ring and the amide plane | Influenced by steric hindrance from the ortho-chloro group and the N-hexyl group. A non-planar arrangement is likely. |

| C(O)-N | Amide bond | Predominantly trans conformation is expected. |

| N-C(hexyl) | Bond connecting the amide to the hexyl chain | Rotation determines the overall orientation of the alkyl chain relative to the benzamide core. |

| C-C (within hexyl) | Bonds within the flexible alkyl chain | Multiple gauche and anti conformations are possible, leading to a high degree of molecular flexibility. The extended all-anti conformer is often the lowest in energy in isolation. pressbooks.pub |

Structure Property Relationship Spr and Structure Interaction Relationship Sir Investigations of 2 Chloro N Hexylbenzamide

Computational Probing of Molecular Interactions with Targets

Computational techniques are invaluable for predicting and analyzing the interactions between a small molecule like 2-chloro-N-hexylbenzamide and its potential biological targets. These methods provide insights at an atomic level, guiding the design of new derivatives with enhanced activity and selectivity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. For benzamide (B126) derivatives, docking studies have been instrumental in understanding their binding modes with various enzymes and receptors. For instance, in studies of related benzamide compounds, docking simulations have revealed key interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions with active site residues of target proteins. nih.gov

In the context of this compound, molecular docking simulations can elucidate how the chlorine atom, the N-hexyl group, and the benzamide core contribute to binding affinity and specificity. The chlorine atom at the ortho position can influence the conformation of the molecule and may participate in halogen bonding or other specific interactions. The N-hexyl chain, being lipophilic, likely interacts with hydrophobic pockets within the binding site of a target protein. The amide group itself is a key pharmacophoric feature, capable of forming crucial hydrogen bonds with the protein backbone or side chains. nih.gov

For example, docking studies on similar benzamide-based compounds have shown that the amide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming stable complexes with the target. science.gov The specific interactions predicted by docking can be used to rationalize structure-activity relationships and guide the synthesis of more potent analogues.

| Molecular Moiety | Potential Interaction Type | Significance in Binding |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Anchors the ligand in the binding pocket. science.gov |

| Amide C=O | Hydrogen Bond Acceptor | Contributes to binding affinity and specificity. science.gov |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Enhances binding through interactions with aromatic residues. |

| Chlorine Substituent | Halogen Bonding, van der Waals Interactions | Can increase binding affinity and influence orientation. |

| N-hexyl Chain | Hydrophobic Interactions | Occupies hydrophobic pockets, contributing to potency. |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture from molecular docking. mdpi.com By simulating the movement of atoms over time, MD can assess the stability of the predicted binding pose and characterize the conformational changes in both the ligand and the protein upon binding. nih.gov

Analysis of Substituent Effects on Molecular Characteristics

The substituents on the benzamide core play a crucial role in modulating the molecule's electronic properties, which in turn affect its reactivity and biological activity.

The chlorine atom at the 2-position of the benzamide ring in this compound exerts both inductive and resonance effects.

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene (B151609) ring through the sigma bonds. libretexts.orglibretexts.org This effect is strongest at the ortho and para positions. libretexts.orglibretexts.org This electron withdrawal makes the aromatic ring less nucleophilic. wikipedia.org

Resonance Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring. libretexts.orglibretexts.org This effect donates electron density to the ring, particularly at the ortho and para positions. libretexts.orglibretexts.org

The amide group itself is a deactivating group due to the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen, which withdraws electron density from the ring. quora.com

The dual-substituent parameter (DSP) approach is a quantitative method used to separate and quantify the inductive and resonance effects of substituents on the reactivity or properties of aromatic compounds. epa.govchemicool.com This is often expressed by the Hammett equation or its extensions. science.gov The DSP equation typically takes the form:

ΔG = ρ_Iσ_I + ρ_Rσ_R

where ΔG is the change in Gibbs free energy (related to reactivity), σ_I and σ_R are the inductive and resonance substituent constants, and ρ_I and ρ_R are the reaction constants that reflect the sensitivity of the reaction to these effects. epa.gov

| Effect | Description | Impact on Benzamide Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to chlorine's electronegativity. libretexts.orglibretexts.org | Deactivates the ring towards electrophilic attack. wikipedia.org |

| Resonance Effect (+M) | Donation of lone pair electrons into the pi-system of the ring. libretexts.orglibretexts.org | Directs incoming electrophiles to ortho and para positions. libretexts.orglibretexts.org |

Design Principles for Modulating Molecular Recognition and Assembly

The design of molecules with specific recognition properties relies on understanding and manipulating non-covalent interactions. For this compound, several principles can be applied to modulate its molecular recognition and self-assembly.

The benzamide moiety is a well-established pharmacophore that can participate in hydrogen bonding. nih.gov The N-H group acts as a hydrogen bond donor, and the carbonyl oxygen acts as a hydrogen bond acceptor. This allows for predictable interactions with biological targets and can also drive self-assembly into higher-order structures like chains or ribbons in the solid state. science.gov

The N-hexyl chain provides a significant hydrophobic component. Altering the length or branching of this alkyl chain can modulate the molecule's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with hydrophobic pockets in target proteins.

The chlorine substituent at the ortho position influences the molecule's conformation and electronic properties. Replacing the chlorine with other substituents (e.g., fluorine, methyl) can fine-tune these properties. For example, introducing fluorine can sometimes lead to improved binding affinity. acs.org Strategic placement of substituents can also be used to block or promote certain metabolic pathways.

Supramolecular Chemistry and Crystal Engineering of 2 Chloro N Hexylbenzamide Derivatives

Self-Assembly Motifs and Hydrogen Bond Networks

The self-assembly of 2-chloro-N-hexylbenzamide in the solid state would be primarily governed by hydrogen bonding, a cornerstone of supramolecular chemistry. ub.edu The secondary amide group (-CONH-) is an excellent hydrogen bond donor (N-H) and acceptor (C=O), making it a reliable motif for forming robust intermolecular connections. nih.gov

For simple N-alkylbenzamides, the most common and predictable hydrogen-bonding pattern is the amide-to-amide N-H···O=C hydrogen bond . This interaction typically links molecules into one-dimensional chains or tapes. nih.gov For instance, in the related structure of 4-chloro-N-cyclohexylbenzamide, molecules are linked by N-H···O hydrogen bonds, forming one-dimensional chains. It is highly probable that this compound would assemble in a similar chain-like fashion.

The expected hydrogen-bonding motifs are summarized in the table below, based on patterns observed in analogous structures.

| Potential Hydrogen Bond Interaction | Description | Common Supramolecular Motif | Likelihood for this compound |

| N-H···O=C | The amide proton donates to the carbonyl oxygen of a neighboring molecule. | Catemer (chain) or Dimer (ring) | High . This is the most prevalent and strongest interaction for secondary amides. |

| N-H···Cl | The amide proton donates to the chlorine atom of the same molecule. | Intramolecular S(6) ring | Moderate . Competes with the stronger N-H···O bond; depends on conformational energetics. acs.org |

| C-H···O | Weak hydrogen bonds from the phenyl or hexyl C-H groups to the carbonyl oxygen. | Stabilizes the primary network. | High . Ubiquitous in crystal packing but energetically minor. |

| C-H···π | Interactions between C-H bonds and the aromatic ring system. | Contributes to packing efficiency. | Moderate . Helps to stabilize the three-dimensional architecture. |

Role of Molecular Packing in Solid-State Architectures

The flexible N-hexyl chain plays a crucial role. This aliphatic tail is lipophilic and would likely engage in van der Waals interactions with the hexyl chains of adjacent molecules. This can lead to segregated packing arrangements where the aromatic, hydrogen-bonded portions of the molecules form one domain, and the aliphatic chains interdigitate to form another. This segregation is a common feature in the crystal packing of amphiphilic molecules.

Cocrystallization Strategies and Supramolecular Synthons

Cocrystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. nih.govnih.gov This is achieved by combining the target molecule with a "coformer" through non-covalent interactions, primarily hydrogen bonds, to form a new crystalline phase. researchgate.net

For this compound, the secondary amide group is the primary site for forming robust and predictable hydrogen-bonded patterns known as supramolecular synthons . researchgate.net The most reliable synthon would be the amide···carboxylic acid heterosynthon , where the amide's N-H and C=O groups form a pair of hydrogen bonds with the carboxylic acid's O-H and C=O groups, creating a stable R²₂(8) ring motif.

Potential Cocrystallization Strategies:

With Dicarboxylic Acids: Coformers like adipic acid or terephthalic acid could link the hydrogen-bonded chains of this compound into two- or three-dimensional networks.

With Other Amides: Coformers containing amide groups, such as isonicotinamide, could form amide-amide heterodimers or more complex tape structures. researchgate.net

With Phenols: The hydroxyl group of a phenol (B47542) coformer could act as a hydrogen bond donor to the carbonyl oxygen of the benzamide (B126).

The choice of coformer is guided by hydrogen bond propensity and the "pKa rule," which suggests that for a cocrystal (non-ionic interaction) to form rather than a salt (proton transfer), the difference in pKa between the basic site on the target and the acidic site on the coformer should be small (typically ΔpKa < 1). nih.gov

| Synthon Type | Coformer Class | Interactions | Resulting Motif |

| Heterosynthon | Carboxylic Acids | O-H···O=C, N-H···O=C | R²₂(8) ring |

| Heterosynthon | Amides | N-H···O=C, N-H···O=C | R²₂(8) ring or C(4) chain |

| Heterosynthon | Phenols | O-H···O=C | D (Dimer-like) |

Formation of Supramolecular Gelators and Their Structural Basis

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. mdpi.comnih.gov Amide-containing molecules are a prominent class of LMWGs because their capacity for directional hydrogen bonding facilitates the formation of one-dimensional, fiber-like aggregates. scispace.com

For this compound to act as a supramolecular gelator, several structural features would be important:

Anisotropic Assembly: The N-H···O=C hydrogen bonds would drive the initial self-assembly into 1D fibers.

Alkyl Chain Interactions: The N-hexyl chain would provide the necessary van der Waals forces and potential insolubility in certain solvents to promote the aggregation of these fibers into a network. The length of the alkyl chain is critical; it must be long enough to encourage aggregation but not so long that it causes premature crystallization. scispace.com

Solvent Compatibility: Gelation would be highly solvent-dependent. Aromatic solvents like toluene (B28343) or chlorobenzene (B131634) could be good candidates, as they can interact favorably with the benzamide portion while being poor solvents for the aggregated, hydrogen-bonded amide tapes and aliphatic chains, thus promoting network formation. scispace.com

The structural basis for gelation would be the hierarchical self-assembly process: individual molecules form 1D hydrogen-bonded chains, these chains bundle into thicker fibers or ribbons, and these fibers entangle to create the macroscopic gel network. rsc.org

Applications in Ordered Material Design

While no specific applications for this compound have been reported, its anticipated supramolecular behavior suggests potential uses in the design of ordered materials. The principles of crystal engineering and supramolecular assembly allow for the rational design of materials with specific functions. weizmann.ac.ilajwilsonresearch.com

Pharmaceutical Cocrystals: If this compound were an active pharmaceutical ingredient (API) with poor solubility, cocrystallization could be used to create new solid forms with enhanced dissolution rates and bioavailability. nih.gov

Functional Gels: If shown to be an effective gelator, it could be used to create stimuli-responsive materials. For example, the gel-sol transition could be triggered by temperature, making it useful for controlled release applications or as a template for synthesizing other materials. mdpi.com

Anion Recognition: The electron-deficient N-H group of the amide could be exploited in the design of receptors for anion sensing, a key area of supramolecular chemistry. nobelprize.org

The design of such materials relies on a predictable understanding of the non-covalent interactions that govern self-assembly, with the amide hydrogen-bond motif being the most powerful and reliable tool in the case of this compound.

Chemical Transformations and Reactivity Profiling of 2 Chloro N Hexylbenzamide

Functionalization Reactions of the Benzamide (B126) Ring System

The benzene (B151609) ring, activated by the chloro-substituent and influenced by the amide directing group, is a primary site for functionalization. Reactions can be tailored to substitute the chlorine atom or to activate the adjacent C-H bonds.

The amide group in benzamides can act as a directing group, facilitating the functionalization of the ortho C-H bond. Transition metal-catalyzed reactions, particularly with palladium, are effective for this purpose. nih.govrsc.org For 2-chloro-N-hexylbenzamide, the position ortho to the amide is already occupied by the chlorine atom. However, the other ortho position (C6) is available for direct C-H activation. Palladium-catalyzed oxidative arylation reactions can create biaryl bonds from two unactivated sp² C-H bonds, a strategy that has been successfully applied to various benzamides and anilides using oxidants like sodium persulfate (Na₂S₂O₈). rsc.org This approach allows for the introduction of a new aryl group at the C6 position, leading to highly substituted biphenyl (B1667301) structures. The process has been demonstrated for a variety of benzamides, including those with both electron-donating and electron-withdrawing groups. nih.gov

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. wikipedia.orgpressbooks.pub In this compound, the chlorine atom can be displaced by a strong nucleophile. The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub A nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing substituents at the ortho or para positions is crucial as they stabilize this intermediate through resonance. masterorganicchemistry.com While the amide group itself is not as strongly activating as a nitro group, it can still influence the ring's electrophilicity. The reaction is facilitated under conditions that promote the attack of nucleophiles like amines or alkoxides at the chlorine-bearing carbon. vulcanchem.com The reaction rate is often dependent on the nature of the halogen, with fluorine being the most reactive and iodine the least, because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated benzamides are excellent substrates. The chlorine atom on this compound can be readily substituted with various organic groups using transition metal catalysts.

Iron-catalyzed cross-coupling reactions, such as the Kumada coupling, have been developed for chlorobenzamides, offering a more sustainable alternative to palladium-based systems. nih.govmdpi.comsemanticscholar.org These reactions effectively couple the aryl chloride with alkyl Grignard reagents. nih.govmdpi.com The amide functional group is stable under these conditions and directs the reaction. semanticscholar.org This method has been used to synthesize various alkyl-substituted amides from the corresponding chlorobenzamides, tolerating a range of amide substitutions and alkyl Grignard reagents, including those with β-hydrogens. nih.govmdpi.comresearchgate.net

Copper-catalyzed coupling reactions, such as the Ullmann condensation, are also applicable. For instance, dibenzoxazepinones can be synthesized in a one-pot, two-step process starting from 2-chlorobenzamides and phenols, involving an initial Ullmann coupling followed by an intramolecular cyclization. thieme-connect.com

The table below summarizes representative conditions for iron-catalyzed cross-coupling reactions on chlorobenzamide systems, which are analogous to how this compound would react.

| Catalyst System | Substrate Example | Coupling Partner | Solvent | Conditions | Yield | Reference |

| Fe(acac)₃ (0.1 mol%), DMI (200 mol%) | 4-Chloro-N,N-diethylbenzamide | C₆H₁₃MgCl | 2-MeTHF | 18 h at 0 °C | 98% | mdpi.com |

| Fe(acac)₃ (0.1 mol%), DMI (200 mol%) | 4-Chloro-N,N-diisopropylbenzamide | C₆H₁₃MgCl | 2-MeTHF | 18 h at 0 °C | 98% | mdpi.com |

| Fe(acac)₃ (0.1 mol%), DMI (200 mol%) | (3-Chlorophenyl)(morpholino)methanone | C₆H₁₃MgCl | 2-MeTHF | 18 h at 0 °C | 68% | mdpi.com |

| Fe(acac)₃ (0.1 mol%), DMI (200 mol%) | N-Benzyl-4-chloro-N-methylbenzamide | C₆H₁₃MgCl | 2-MeTHF | 18 h at 0 °C | 95% | mdpi.com |

This table presents data for analogous chlorobenzamide structures to illustrate the reaction's scope.

Reactivity of the Amide Linkage

The amide bond is generally a robust functional group due to resonance stabilization, which imparts a partial double-bond character to the C-N bond. mdpi.com This makes the amide linkage in this compound relatively unreactive under standard conditions. The resonance energy of a simple amide like formamide (B127407) is significant, contributing to its planarity and stability. mdpi.com

However, the amide bond is not entirely inert. It can undergo cleavage or transformation under specific, often harsh, conditions. For example, forceful hydrolysis with strong acids or bases at high temperatures can cleave the amide to yield 2-chlorobenzoic acid and hexylamine (B90201). Furthermore, certain transition metal catalysts can activate the N-C amide bond for cross-coupling reactions, though this is more challenging for N-alkyl benzamides compared to other amide types like N-aryl or twisted amides. thieme-connect.dethieme-connect.com Research into nickel-catalyzed reactions has shown that N-alkyl-benzamides can be challenging substrates for transformations like transamidation without specific activation strategies. mdpi.com Reductive cleavage is also possible; for instance, sodium dispersion can be used for the chemoselective reduction of the amide to a benzylic alcohol after an initial cross-coupling reaction. nih.govmdpi.com

Derivatization Strategies for Enhanced Molecular Complexity

Derivatization of this compound involves leveraging the reactive sites on the molecule to build more complex structures. The functionalization reactions discussed previously are primary strategies for derivatization.

Aromatic Ring Derivatization: Cross-coupling reactions offer a premier route to introduce a wide array of substituents in place of the chlorine atom. researchgate.net Suzuki, Stille, and Kumada couplings can be used to form C-C bonds, introducing alkyl, alkenyl, or aryl groups. Buchwald-Hartwig amination can replace the chlorine with various amine functionalities. These reactions significantly increase molecular diversity starting from a single halogenated precursor.

Amide Nitrogen Derivatization: While the N-H bond of a primary or secondary amide is a common site for derivatization, the N-hexylbenzamide is a secondary amide. The hydrogen on the nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated, although this can be challenging. More commonly, derivatization for analytical purposes, such as gas chromatography (GC), involves converting the amide to a more volatile derivative. sigmaaldrich.com Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the N-H proton to form a trimethylsilyl (B98337) (TMS) derivative, although amides are less reactive than alcohols or amines and may require more stringent conditions like elevated temperatures to achieve full derivatization. sigmaaldrich.com

Combined and Sequential Strategies: More complex derivatives can be synthesized through sequential reactions. For example, an iron-catalyzed Kumada cross-coupling could first replace the chlorine atom with an alkyl group. mdpi.com The resulting product could then undergo a separate reaction, perhaps targeting the amide linkage or another position on the aromatic ring if one was introduced, to build further complexity. nih.govmdpi.com This modular approach allows for the systematic construction of a library of related compounds for further study. researchgate.net

Degradation Pathways and Stability Analysis of 2 Chloro N Hexylbenzamide

Hydrolytic Degradation Mechanisms of the Amide Group

Hydrolysis represents a primary pathway for the abiotic degradation of 2-chloro-N-hexylbenzamide, leading to the cleavage of the resilient amide bond. This process can be catalyzed by either acids or bases, with the reaction rate being significantly influenced by pH. The ultimate products of hydrolysis are 2-chlorobenzoic acid and hexylamine (B90201).

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen of the amide group. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The generally accepted mechanism for this A-2 type reaction proceeds as follows:

Protonation: The carbonyl oxygen is protonated in a rapid pre-equilibrium step, forming a resonance-stabilized cation.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (an amine).

Leaving Group Departure: The C-N bond cleaves, and the protonated hexylamine departs.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield 2-chlorobenzoic acid and a hydronium ion, regenerating the acid catalyst.

Studies on structurally similar compounds, such as substituted benzamides, indicate that the presence of an electron-withdrawing group like the chlorine atom on the benzene (B151609) ring facilitates the nucleophilic attack on the carbonyl carbon, thereby influencing the reaction rate. core.ac.ukresearchgate.net Research on 2-chlorobenzamide (B146235), the parent amide without the N-hexyl group, has shown that hydrolysis is more rapid in acidic environments (e.g., pH 5). nih.gov

In alkaline or basic conditions, the hydrolysis of the amide bond occurs through a different mechanism, typically a BAc2 type reaction. This pathway is generally less facile for amides compared to esters due to the poor leaving group ability of the resulting amide anion (R-NH⁻). arkat-usa.orgyoutube.com Consequently, more stringent conditions, such as elevated temperatures or high concentrations of a strong base, are often required. researchgate.net

The mechanism involves the following steps:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the hexylamide anion (C₆H₁₃NH⁻) as the leaving group. This is typically the rate-determining step because the amide anion is a very strong base and thus a poor leaving group.

Studies on the parent 2-chlorobenzamide have confirmed that hydrolysis rates increase in alkaline conditions (e.g., pH 10). nih.gov The rate of hydrolysis is also accelerated by higher temperatures and increased concentrations of the base. arkat-usa.org

Oxidative Degradation Processes

Oxidative processes can contribute to the degradation of this compound, particularly through advanced oxidation processes (AOPs) involving highly reactive species like hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄⁻•). nih.gov These reactions can target multiple sites on the molecule.

Potential oxidative pathways include:

Hydroxylation of the Aromatic Ring: Hydroxyl radicals can attack the electron-rich benzene ring, leading to the formation of various hydroxylated and chlorohydroxylated derivatives.

Oxidation of the N-hexyl Chain: The aliphatic hexyl chain is susceptible to oxidation. This can occur at various positions along the chain, leading to the formation of alcohols, ketones, or carboxylic acids, and could ultimately result in chain cleavage.

Oxidative Dealkylation: The bond between the nitrogen and the hexyl group can be cleaved through an oxidative process, yielding 2-chlorobenzamide and oxidation products of the hexyl group.

While specific studies on this compound are limited, research on the oxidation of similar molecules, such as N-nitrosamines, shows that oxidation can lead to the formation of nitramines and beta-ketonitrosamines. nih.gov The degradation of other aromatic compounds often proceeds via ring hydroxylation followed by ring cleavage.

Photolytic Degradation Pathways

This compound may undergo photolytic degradation when exposed to ultraviolet (UV) radiation, particularly from sunlight. The primary pathway for the photodegradation of chlorinated aromatic compounds is reductive dechlorination through the cleavage of the carbon-chlorine (C-Cl) bond. researchgate.net

Upon absorption of UV light, the molecule can be promoted to an excited state. This can lead to the homolytic cleavage of the C-Cl bond, generating a benzoyl radical and a chlorine radical. The benzoyl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form N-hexylbenzamide. Further degradation of the resulting N-hexylbenzamide or the parent compound could proceed through pathways involving reactions with photochemically generated reactive species like hydroxyl radicals. researchgate.net Studies on chlorobiphenyls have shown that photodegradation results in products from C-Cl bond cleavage and hydroxylation. researchgate.net

Environmental Fate and Degradation in Specific Matrices (e.g., soil, atmosphere)

Once released into the environment, the fate of this compound is dictated by a combination of physical, chemical, and biological processes. missouri.edumdpi.com

In Soil: In the soil environment, the compound is subject to several key processes:

Adsorption: Due to its likely hydrophobic nature, this compound is expected to adsorb to soil organic matter and clay particles. This process reduces its mobility and bioavailability for microbial degradation or plant uptake. mdpi.com

Microbial Degradation: Soil microorganisms can play a crucial role in the degradation of benzamide-type compounds. nih.gov Bacteria and fungi may utilize the compound as a carbon or nitrogen source, breaking it down through enzymatic processes that often mirror the chemical pathways of hydrolysis and oxidation. nih.gov The rate of microbial degradation is highly dependent on soil properties such as pH, moisture content, temperature, oxygen levels, and the composition of the microbial community. oregonstate.eduusda.gov

Leaching: The mobility of the compound and its potential to leach into groundwater depends on its water solubility and its sorption coefficient (Koc). Strong adsorption to soil particles will limit its downward movement. mdpi.com

In the Atmosphere: Due to its presumed low volatility, long-range atmospheric transport of this compound is expected to be limited. If it does enter the atmosphere, it could be subject to photolytic degradation or react with atmospheric oxidants like hydroxyl radicals.

The half-life (DT50) of benzamide (B126) pesticides in soil can vary widely depending on the specific compound and environmental conditions. For example, the pesticide isopyrazam (B32586) has reported half-lives ranging from 82 to 142 days in different soil types. nih.gov

Identification of Chemical Degradation Products

Based on the degradation pathways discussed above, a range of transformation products can be anticipated from the breakdown of this compound. The identification of these products is crucial for a complete understanding of its environmental impact.

The primary degradation products expected from each pathway are summarized in the table below.

| Degradation Pathway | Primary Degradation Product(s) | Chemical Formula |

|---|---|---|

| Hydrolysis (Acid or Base-Catalyzed) | 2-Chlorobenzoic acid | C₇H₅ClO₂ |

| Hydrolysis (Acid or Base-Catalyzed) | Hexylamine | C₆H₁₅N |

| Photolysis (Reductive Dechlorination) | N-Hexylbenzamide | C₁₃H₁₉NO |

| Oxidation | Hydroxylated this compound derivatives | C₁₃H₁₈ClNO₂ |

| Oxidative Dealkylation | 2-Chlorobenzamide | C₇H₆ClNO |

Advanced Analytical Methodologies for the Characterization of 2 Chloro N Hexylbenzamide

Spectroscopic Techniques for Structural Confirmation and Molecular Fingerprinting

Spectroscopic methods are indispensable tools for elucidating the molecular structure of 2-chloro-N-hexylbenzamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Vis spectroscopy each offer unique and complementary information regarding the compound's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the hexyl chain and the aromatic ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the presence and connectivity of these structural fragments.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (4H) | 7.2 - 7.8 | Multiplet | 4H |

| N-H (1H) | ~6.0 - 8.0 | Broad Singlet | 1H |

| N-CH₂ (2H) | 3.3 - 3.5 | Triplet | 2H |

| -(CH₂)₄- (8H) | 1.2 - 1.7 | Multiplet | 8H |

Similarly, the ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, carbonyl).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 165 - 175 |

| Aromatic C-Cl | 128 - 135 |

| Aromatic C-H | 125 - 132 |

| Aromatic C-C(O) | 135 - 140 |

| N-CH₂ | 40 - 50 |

| -(CH₂)₄- | 22 - 32 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. For instance, the N-H stretching vibration of the amide group would appear as a distinct band, as would the C=O stretching vibration. The presence of the aromatic ring and the C-Cl bond would also give rise to specific absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=O (Amide) | Stretching | 1630 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-H (Amide) | Bending | 1510 - 1570 |

| C-N (Amide) | Stretching | 1200 - 1300 |

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be primarily due to the π-electron system of the benzoyl group. The wavelength of maximum absorption (λmax) is characteristic of the chromophore and can be influenced by the presence of substituents. The chloro-substituted benzene (B151609) ring and the amide group will influence the electronic transitions, resulting in a characteristic UV-Vis spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula. The exact mass measurement helps to distinguish the target compound from other molecules with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds like this compound. In a GC/MS analysis, the compound is first separated from any impurities based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. The analysis of these fragments can provide valuable information about the structure of the molecule. For this compound, characteristic fragments would be expected from the cleavage of the amide bond, the loss of the hexyl chain, and fragmentation of the aromatic ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 239/241 | [M]⁺ (Molecular ion) |

| 139/141 | [ClC₆H₄CO]⁺ (Benzoyl cation) |

| 111/113 | [ClC₆H₄]⁺ (Chlorophenyl cation) |

| 100 | [C₆H₁₄N]⁺ (Hexylaminium ion) |

| 86 | [C₆H₁₂N]⁺ |

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful and highly sensitive analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.orgresearchgate.net This method is exceptionally well-suited for the identification and quantification of organic molecules like this compound, particularly in complex mixtures. rsc.org In LC/MS, the compound is first separated from other components in a liquid mobile phase as it passes through a stationary phase in a column. researchgate.net Following separation, the analyte is introduced into the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), allowing for unequivocal identification and quantification. researchgate.net

The versatility of LC/MS allows for the analysis of a wide range of compounds, including polar degradation products and metabolites, which may not be suitable for gas chromatography. researchgate.net The development of reliable interfaces and ionization techniques, such as electrospray ionization (ESI), has made LC/MS a ubiquitous tool in modern analytical chemistry. rsc.orgresearchgate.net Method development for a specific compound like this compound would involve optimizing chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity and specificity. For instance, a typical reversed-phase LC method might employ a C18 column with a gradient elution using water and acetonitrile, often with additives like formic acid or ammonium acetate to facilitate ionization. rsc.org

Table 1: Illustrative LC/MS Parameters for Benzamide (B126) Analysis

| Parameter | Value/Description |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetonitrile/Water (95:5) with 10 mM Ammonium Acetate rsc.org |

| Gradient | 0-100% B over several minutes rsc.org |

| Flow Rate | 0.5 - 1.0 mL/min rsc.org |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for determining the purity of this compound and for analyzing it within chemical mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of active pharmaceutical ingredients and other chemical compounds. ekb.eg A reversed-phase HPLC (RP-HPLC) method is commonly developed to separate the main compound from its related impurities, which may arise during synthesis or degradation. ekb.eg

In a typical RP-HPLC setup for a compound like this compound, a non-polar stationary phase (like a C18 or C8 column) is used with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile or methanol. ekb.eg A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of impurities with a wide range of polarities. ekb.eg Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. ekb.eg The method must be validated according to established guidelines (e.g., International Conference on Harmonisation - ICH) to ensure its specificity, linearity, accuracy, and precision for quantifying both the target compound and its potential impurities. ekb.eg

Table 2: Typical HPLC Method Parameters for Aromatic Amide Analysis

| Parameter | Description |

|---|---|

| Column | Zorbax SB-CN or equivalent (e.g., 150 mm x 4.6 mm, 3.5 µm) google.com |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Triethylamine or 10mM K₂HPO₄ solution) ekb.eggoogle.com |

| Mobile Phase B | Acetonitrile/Methanol/Water mixture ekb.eg |

| Detection | UV at 205 nm or other suitable wavelength ekb.eg |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Diluent | Acetonitrile/Methanol/Water mixture ekb.eg |

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. epa.gov For the analysis of this compound, GC can be used for purity testing and identifying volatile impurities. The technique employs a gaseous mobile phase (carrier gas) to transport the sample through a capillary column containing a stationary phase. epa.gov

The choice of column is critical, with different stationary phase polarities providing different selectivities for target compounds. epa.gov For chlorinated compounds, an electron capture detector (ECD) can provide high sensitivity, or a flame ionization detector (FID) can be used for more general-purpose analysis. epa.govcopernicus.org When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification of the separated components. nih.gov For less volatile or polar compounds containing functional groups like amides, derivatization may be necessary to increase volatility and improve chromatographic peak shape. For example, related amine impurities can be derivatized with agents like benzoyl chloride to form a more volatile amide that is readily analyzable by GC. nih.gov

Table 3: General GC System Configuration

| Parameter | Description |

|---|---|

| GC System | Analytical system with split/splitless injector |

| Column | Fused-silica open-tubular column (e.g., DB-5, Rtx-5 amine, 30 m x 0.32 mm) epa.govnih.gov |

| Carrier Gas | Helium or Nitrogen epa.govnih.gov |

| Injector Temperature | 285 °C or optimized for the analyte |

| Oven Program | Temperature gradient (e.g., 80 °C to 285 °C at 20 °C/min) scispace.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. niscpr.res.in This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for confirming the molecular structure and understanding the solid-state properties of a compound like this compound.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For analogous compounds, such as other N-substituted 2-chlorobenzamides, X-ray diffraction studies have been successfully performed. nih.govresearchgate.netresearchgate.net In the case of 2-chloro-N-(2,6-dimethylphenyl)benzamide, for example, single-crystal X-ray studies revealed a monoclinic crystal system with a P2₁/n space group. researchgate.net Such studies also elucidate key structural features, like the dihedral angle between the aromatic rings and the nature of intermolecular hydrogen bonding, which often involves the amide N-H and C=O groups linking molecules into chains or other motifs. nih.govresearchgate.net

Table 4: Example Crystallographic Data for an Analogous Compound, 2-Chloro-N-(2,6-dimethylphenyl)benzamide researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄ClNO |

| Molecular Weight | 259.72 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.8322 (3) |

| b (Å) | 12.7817 (10) |

| c (Å) | 21.8544 (12) |

| β (°) | 90.778 (5) |

| Volume (ų) | 1349.69 (15) |

| Z | 4 |

| Temperature (K) | 295 |

Strategies for Analysis in Complex Chemical Matrices